molecular formula C19H21N3O3S2 B2924005 N-(3-cyanothiophen-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide CAS No. 865546-24-3

N-(3-cyanothiophen-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide

Cat. No. B2924005
CAS RN: 865546-24-3
M. Wt: 403.52
InChI Key: MUIBBMJDJUQTSR-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide, also known as compound 1, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in preclinical studies and has the potential to be a valuable tool in drug discovery and development.

Scientific Research Applications

Compound 1 has been studied extensively in preclinical studies and has shown potential in various scientific research applications. It has been found to be a potent inhibitor of several kinases, including the oncogenic kinase PIM1. This makes it a valuable tool in cancer research, as PIM1 is known to play a role in the development and progression of various types of cancer.
Compound 1 has also been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. This suggests that it has potential as a therapeutic agent in the treatment of cancer.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide 1 involves the inhibition of kinase activity. It has been found to bind to the ATP-binding site of kinases, preventing the transfer of phosphate groups to downstream targets. This leads to the inhibition of kinase signaling pathways, which can result in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
Compound 1 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. It has also been found to inhibit angiogenesis, which is the process of forming new blood vessels. This is important in cancer research, as tumors require a blood supply to grow and spread.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-cyanothiophen-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide 1 in lab experiments is its potency. It has been found to be a potent inhibitor of several kinases, making it a valuable tool in kinase research. However, one of the limitations of using this compound 1 is its poor solubility in water. This can make it difficult to use in certain experiments, and may require the use of organic solvents.

Future Directions

There are several future directions for research involving N-(3-cyanothiophen-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide 1. One area of research could be the development of more soluble analogs of this compound 1, which would make it easier to use in lab experiments. Another area of research could be the identification of additional kinases that are inhibited by this compound 1, which could lead to the development of new therapeutic agents for the treatment of cancer. Finally, the potential of this compound 1 as a therapeutic agent in animal models and clinical trials should be explored further.

Synthesis Methods

Compound 1 can be synthesized using a multi-step process that involves several reactions. The synthesis starts with the reaction of 3-bromo thiophene-2-carboxylic acid with potassium thiocyanate to form 3-cyanothiophene-2-carboxylic acid. The resulting product is then treated with thionyl chloride to form 3-cyanothiophene-2-carbonyl chloride. The next step involves the reaction of 3-cyanothiophene-2-carbonyl chloride with 4-aminobenzoic acid to form N-(3-cyanothiophen-2-yl)-4-aminobenzamide. Finally, N-(3-cyanothiophen-2-yl)-4-aminobenzamide is reacted with N-cyclohexyl-N-methylsulfamide to form N-(3-cyanothiophen-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide 1.

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-22(16-5-3-2-4-6-16)27(24,25)17-9-7-14(8-10-17)18(23)21-19-15(13-20)11-12-26-19/h7-12,16H,2-6H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIBBMJDJUQTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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